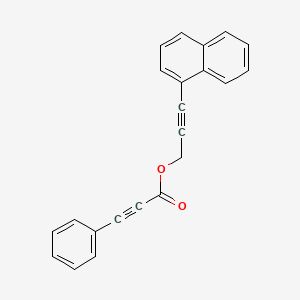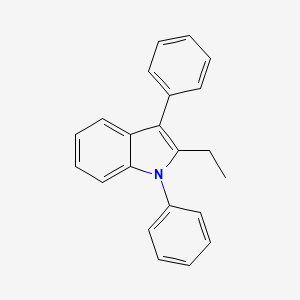![molecular formula C24H24N4+2 B14206889 1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium) CAS No. 765253-24-5](/img/structure/B14206889.png)
1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium) is a complex organic compound characterized by its biphenyl core structure with pyridinium groups attached via methylene linkers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Attachment of Methylene Linkers: The methylene linkers are introduced via a Friedel-Crafts alkylation reaction using formaldehyde or a similar methylene source.
Introduction of Pyridinium Groups: The final step involves the quaternization of the pyridine rings with an appropriate alkylating agent, such as methyl iodide, to form the pyridinium salts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of biphenyl dicarboxylic acids.
Reduction: Formation of biphenyl diamines.
Substitution: Formation of N-alkyl or N-acyl derivatives of the pyridinium groups.
Wissenschaftliche Forschungsanwendungen
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA intercalator or as a ligand for metal complexes.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and molecular electronics.
Wirkmechanismus
The mechanism of action of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium) involves its interaction with various molecular targets:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Metal Complexation: The pyridinium groups can coordinate with metal ions, forming stable complexes that can be used in catalysis or as therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: Similar structure but with bipyridinium groups instead of aminopyridinium groups.
Benzene, 1,1’-(3-methylene-1-propyne-1,3-diyl)bis-: Similar biphenyl core but different linker and functional groups.
Uniqueness: 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium) is unique due to its specific combination of biphenyl core, methylene linkers, and aminopyridinium groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-aminopyridin-1-ium), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
765253-24-5 |
|---|---|
Molekularformel |
C24H24N4+2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1-[[3-[3-[(4-aminopyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium-4-amine |
InChI |
InChI=1S/C24H22N4/c25-23-7-11-27(12-8-23)17-19-3-1-5-21(15-19)22-6-2-4-20(16-22)18-28-13-9-24(26)10-14-28/h1-16,25-26H,17-18H2/p+2 |
InChI-Schlüssel |
BVVYTVBYQLORJL-UHFFFAOYSA-P |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C[N+]3=CC=C(C=C3)N)C[N+]4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
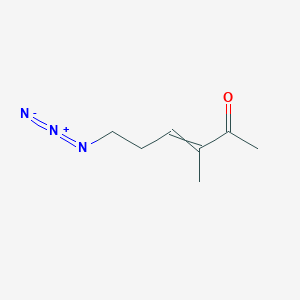
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)

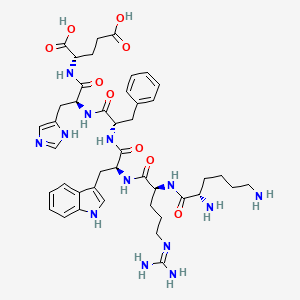

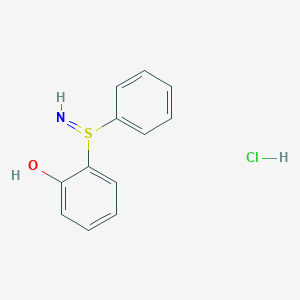
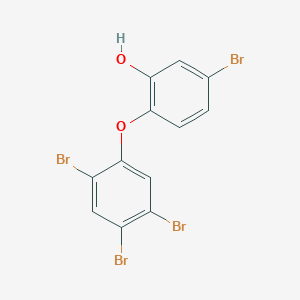
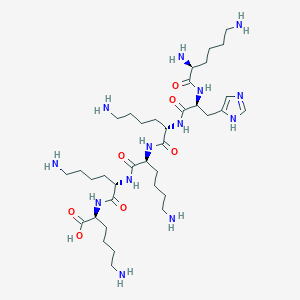

![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
